molecular formula C19H21N5O2 B2906711 3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one CAS No. 2379972-79-7

3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2906711
CAS No.: 2379972-79-7
M. Wt: 351.41
InChI Key: BEISYLVLIACVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a pyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the pyrimidine moiety. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of Pyrimidine Moiety: This step often involves the use of pyrimidine derivatives and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Pyrimidine Derivatives: Compounds containing pyrimidine moieties with different substituents.

Uniqueness

3-Methyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of quinazolinone, piperidine, and pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-17(25)15-7-2-3-8-16(15)22-19(23)24-11-4-6-14(12-24)13-26-18-20-9-5-10-21-18/h2-3,5,7-10,14H,4,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEISYLVLIACVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCCC(C3)COC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.